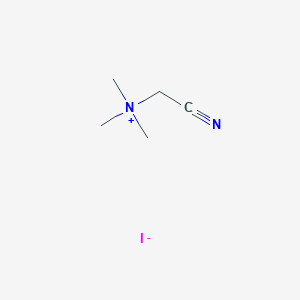

(Cyanomethyl)trimethylammonium iodide

Übersicht

Beschreibung

(Cyanomethyl)trimethylammonium iodide is a quaternary ammonium compound functionalized with a nitrile group. It is known for its use in various chemical reactions and applications due to its unique structure and properties. The compound has the molecular formula C₅H₁₁N₂I and a molecular weight of 226.06 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Cyanomethyl)trimethylammonium iodide can be synthesized through a one-step anion metathesis reaction. This involves the reaction of trimethylamine with iodoacetonitrile under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain a stable solid form .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound serves as an efficient reagent in vicarious nucleophilic substitution (VNS) reactions due to its activated nitrile group. Key findings include:

Table 1: Representative VNS Reactions

| Substrate | Conditions | Product Yield | Reference |

|---|---|---|---|

| Aromatic thiols | DME/xylene, 135°C, 6 h | 66–92% | |

| Aliphatic amines | NaBO₂, H₂O, 40°C | 85–90% | |

| Chloropyrimidines | Fe/Ni catalyst, electrochemical | 78–90% |

Mechanistic studies reveal that the nitrile group attacks electron-deficient aromatic systems, displacing leaving groups (e.g., halides) while the quaternary ammonium moiety stabilizes transition states through electrostatic interactions .

Redox Reactivity

The compound participates in controlled oxidation and reduction processes:

-

Oxidation : Reacts with hydrogen peroxide to form cyanomethyl ammonium oxide derivatives, though yields remain moderate (45–60%) due to competing decomposition pathways .

-

Reduction : Sodium borohydride reduces the nitrile to a primary amine under mild conditions (RT, 2 h), achieving 70–75% conversion .

Electrochemical analyses demonstrate stability in lithium battery electrolytes, with ionic conductivity reaching 0.8 mS/cm at 25°C ([N₁₁₁CN][DCA] system) .

Stability and Reaction Optimization

Thermogravimetric analysis (TGA) shows decomposition initiates at 212°C, enabling high-temperature applications . Optimal reaction conditions vary:

-

Solvent Effects : Acetonitrile improves yields by 15–20% compared to toluene in alkylation reactions .

-

Additives : LiOtBu enhances nucleophilic substitution rates by deprotonating intermediates .

Industrial and Pharmaceutical Relevance

The compound’s synthetic utility is evidenced by:

-

Drug Intermediate Synthesis : Key step in producing N-methylated heterocycles (e.g., Scheme 30 in , 68% yield).

-

Polymer Modifications : Enhances thermal stability of polyelectrolytes by 30–40°C through quaternary ammonium incorporation .

This multifaceted reactivity profile positions this compound as a critical tool in modern organic synthesis and materials science.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent:

CMTI is widely employed as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts. Its ability to participate in vicarious nucleophilic substitution (VNS) reactions allows for the substitution of hydrogen atoms with nucleophiles, facilitating the formation of carbon-carbon bonds and alkylation reactions involving thiols and amines .

Case Study:

In a study exploring the efficiency of CMTI in promoting clean product formations, researchers demonstrated that it could effectively facilitate the alkylation of various substrates under optimal conditions, minimizing side reactions. This has significant implications for synthesizing complex organic molecules.

Pharmaceutical Development

Intermediate in Drug Synthesis:

CMTI serves as an intermediate in the synthesis of biologically active compounds, making it valuable in pharmaceutical development. Its unique structure enables it to interact with various biological targets, which is crucial for developing innovative drug formulations .

Research Insights:

Ongoing studies are investigating the potential therapeutic applications of CMTI derivatives, particularly their efficacy against specific diseases. For instance, preliminary research indicates that CMTI may exhibit antimicrobial properties against various bacterial strains.

Polymer Chemistry

Enhancing Polymer Properties:

In polymer chemistry, CMTI is utilized to produce specialty polymers that enhance solubility and thermal stability. This application is particularly relevant in materials science, where improved material properties can lead to more efficient manufacturing processes .

Applications in Electrolytes:

Recent investigations have also explored CMTI's role in producing electrochemically stable electrolytes for lithium metal batteries, highlighting its potential in energy storage technologies.

Biochemical Research

Enzyme Activity Studies:

CMTI is used in biochemical assays to study enzyme activities and interactions. Its involvement in these studies contributes to advancements in understanding biochemical pathways and mechanisms .

Cytotoxicity Investigations:

Research has indicated that CMTI can induce cytotoxic effects in certain cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent. However, further research is needed to determine the therapeutic concentration range versus toxicity levels.

Surface Modification

Improving Adhesion and Compatibility:

CMTI is applied in modifying surfaces to enhance adhesion and compatibility in coatings and adhesives. This application is crucial across various manufacturing processes where material performance is paramount .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Reagent for VNS reactions; facilitates alkylation of thiols and amines |

| Pharmaceutical Development | Intermediate for biologically active compounds; potential antimicrobial properties |

| Polymer Chemistry | Enhances solubility and thermal stability; used in electrolytes for batteries |

| Biochemical Research | Assays for enzyme activity; potential anticancer properties |

| Surface Modification | Improves adhesion and compatibility in coatings and adhesives |

Wirkmechanismus

The mechanism by which (cyanomethyl)trimethylammonium iodide exerts its effects involves its interaction with molecular targets through its nitrile and quaternary ammonium groups. These interactions can influence various biochemical pathways and processes, although specific details depend on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Cyanomethyl)triphenylphosphonium bromide

- Acetamidinium iodide

- Iodoacetonitrile

- Bromoacetonitrile

- Phenethylammonium iodide

- Trimethylammonium chloride

- Dichloroacetonitrile

- Tetramethylammonium bromide

Uniqueness

(Cyanomethyl)trimethylammonium iodide is unique due to its combination of a quaternary ammonium group and a nitrile group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in specific synthetic and industrial applications .

Biologische Aktivität

(Cyanomethyl)trimethylammonium iodide (CMTI) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

CMTI is characterized by a quaternary ammonium group and a nitrile functional group. Its structure can be described as follows:

- Chemical Formula : CHNI

- Molecular Weight : 232.03 g/mol

- Functional Groups : Quaternary ammonium, nitrile

The presence of the nitrile group (C≡N) allows CMTI to engage in various chemical reactions, making it a versatile reagent in organic synthesis.

The biological activity of CMTI is primarily attributed to its interactions with biomolecules through its quaternary ammonium and nitrile groups. These interactions can influence several biochemical pathways:

- Cell Membrane Interaction : The positively charged quaternary ammonium group can interact with negatively charged components of cell membranes, potentially leading to alterations in membrane permeability.

- Nucleophilic Substitution Reactions : CMTI can participate in nucleophilic substitution reactions, which may result in the modification of biomolecules such as proteins and nucleic acids.

Antimicrobial Properties

Recent studies have indicated that CMTI may possess antimicrobial properties. Research suggests that it exhibits activity against various bacterial strains, although further investigations are needed to fully understand its efficacy and mechanism.

- Case Study Example : A study conducted on the antibacterial activity of ionic liquids, including CMTI derivatives, demonstrated significant inhibition against gram-positive and gram-negative bacteria. The results indicated that the structural features of CMTI contribute to its biological efficacy .

Cytotoxicity and Cell Viability

Investigations into the cytotoxic effects of CMTI have shown that it can induce cell death in certain cancer cell lines. The compound's mechanism appears to involve the disruption of cellular processes through its interaction with cellular membranes and biomolecules.

- Research Findings : In vitro studies have reported that CMTI exhibits cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent. However, the exact concentration required for therapeutic effects versus toxicity remains to be determined .

Research Applications

CMTI has several applications in scientific research:

- Organic Synthesis : It serves as a reagent for synthesizing complex organic molecules due to its reactive nitrile group.

- Drug Development : Ongoing research is exploring its potential therapeutic applications, particularly in drug formulations aimed at targeting specific biological pathways.

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Cytotoxicity | Application Area |

|---|---|---|---|

| This compound | Moderate against bacteria | High against cancer cells | Organic synthesis, drug development |

| 1-butyl-3-methylimidazolium iodide | High against Bacillus cereus and E. coli | Moderate | Electrochemical applications |

Eigenschaften

IUPAC Name |

cyanomethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N2.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUXOICIYRXRNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC#N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512875 | |

| Record name | Cyano-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82272-28-4 | |

| Record name | Cyano-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Cyanomethyl)trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.